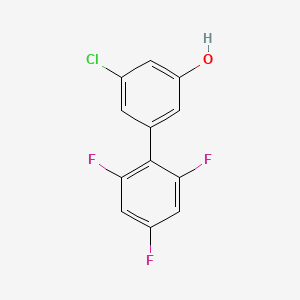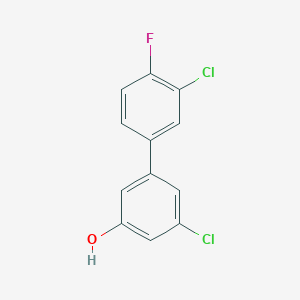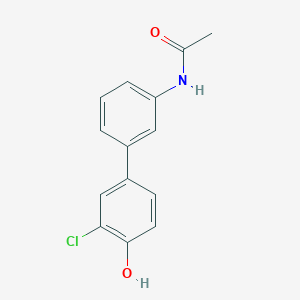
3-Chloro-5-(4-t-butylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(4-t-butylphenyl)phenol, 95% (3-Cl-5-TBP) is an aromatic compound used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. It is an important intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. 3-Cl-5-TBP has been used in the synthesis of several important classes of compounds, including heterocycles, polymers, and polyfunctional molecules.
Applications De Recherche Scientifique
3-Chloro-5-(4-t-butylphenyl)phenol, 95% has been used in a variety of scientific research applications, including organic synthesis, polymer synthesis, and medicinal chemistry. It has been used in the synthesis of several important classes of compounds, including heterocycles, polymers, and polyfunctional molecules. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
In addition, 3-Chloro-5-(4-t-butylphenyl)phenol, 95% has been used in the synthesis of a variety of bioactive compounds, including antifungal agents, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of compounds with potential anti-cancer activity.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(4-t-butylphenyl)phenol, 95% is not fully understood. It is believed that the compound acts as a catalyst for the formation of reactive intermediates, such as radicals, which can then react with other molecules to form new compounds. In addition, 3-Chloro-5-(4-t-butylphenyl)phenol, 95% can act as an electron donor or acceptor, allowing it to participate in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-t-butylphenyl)phenol, 95% are not fully understood. It is believed that the compound may act as an antioxidant, which could potentially have beneficial effects in the body. However, further research is needed to determine the exact biochemical and physiological effects of 3-Chloro-5-(4-t-butylphenyl)phenol, 95%.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Chloro-5-(4-t-butylphenyl)phenol, 95% in laboratory experiments is its high purity, which allows for the synthesis of more complex molecules. In addition, the compound is relatively inexpensive and readily available.
However, there are some limitations to using 3-Chloro-5-(4-t-butylphenyl)phenol, 95% in laboratory experiments. The compound is highly reactive and can react with other molecules in the reaction mixture, which can lead to unwanted side reactions. In addition, the compound can be toxic if inhaled or ingested.
Orientations Futures
There are several potential future directions for research on 3-Chloro-5-(4-t-butylphenyl)phenol, 95%. These include further investigation into the biochemical and physiological effects of the compound, as well as the development of new synthetic methods for its use in organic synthesis. In addition, further research is needed to determine the exact mechanism of action of 3-Chloro-5-(4-t-butylphenyl)phenol, 95% and to develop new applications for the compound. Finally, research is needed to develop new methods for the safe and efficient use of 3-Chloro-5-(4-t-butylphenyl)phenol, 95% in laboratory experiments.
Méthodes De Synthèse
The synthesis of 3-Chloro-5-(4-t-butylphenyl)phenol, 95% involves the reaction of 4-t-butylphenol with chloroform in the presence of a base, such as sodium hydroxide or potassium hydroxide, at elevated temperatures. The reaction is typically carried out in a solvent, such as dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran. The reaction is typically complete in 1-2 hours and yields a 95% pure product.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-5-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO/c1-16(2,3)13-6-4-11(5-7-13)12-8-14(17)10-15(18)9-12/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKCXWGCTDEEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686030 |
Source


|
| Record name | 4'-tert-Butyl-5-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-T-butylphenyl)phenol | |
CAS RN |
1261920-83-5 |
Source


|
| Record name | 4'-tert-Butyl-5-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



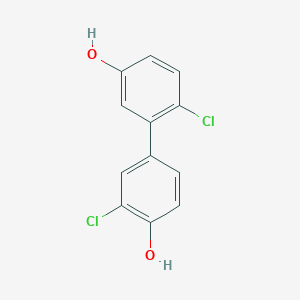
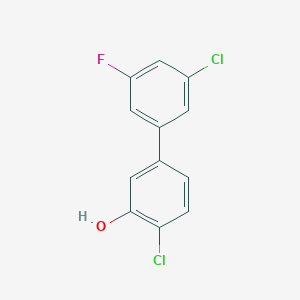

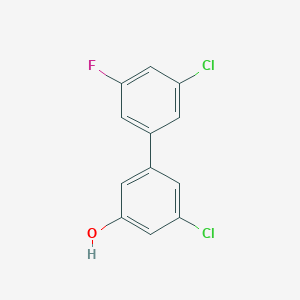

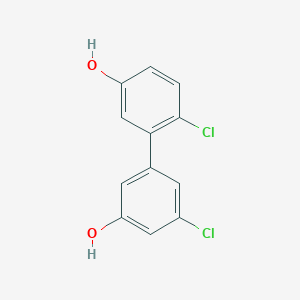
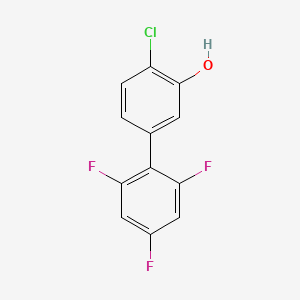
![4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381491.png)

